2-chloro-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-5-(methylsulfanyl)benzamide
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Overview
Description
- This compound is a synthetic molecule with the following chemical formula:
C20H21ClN2O3
. - It features a benzamide core substituted with a 2-chloro group, a cyano group, and a hexahydrocycloocta[b]thiophen-2-yl moiety.
- The compound’s structure suggests potential biological activity, making it interesting for further investigation.
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the literature.
- Researchers would likely explore various synthetic strategies, including multistep reactions, to access this compound.
Chemical Reactions Analysis
- The compound may undergo various reactions, such as:
Substitution reactions: The chlorine atom could be replaced by other functional groups.
Reduction reactions: Reduction of the cyano group to an amine or other functional groups.
Oxidation reactions: Oxidation of the thioether group to a sulfoxide or sulfone.
- Common reagents and conditions would depend on the specific reaction type.
Scientific Research Applications
Medicinal Chemistry: Researchers might investigate its potential as a drug candidate due to its unique structure.
Biological Studies: It could serve as a probe to study biological pathways or receptors.
Materials Science: Its properties may be useful in designing novel materials.
Industry: Applications in agrochemicals, pharmaceuticals, or specialty chemicals.
Mechanism of Action
- Without specific data, we can only speculate. researchers would explore its interactions with cellular targets, signaling pathways, and potential therapeutic effects.
Comparison with Similar Compounds
- Unfortunately, no direct analogs of this compound are mentioned in the available data.
- Researchers would likely compare it to related benzamides, thiophenes, and cyano-substituted compounds.
Remember that this information is based on general knowledge, and further research would be needed to uncover specific details
Properties
Molecular Formula |
C19H19ClN2OS2 |
---|---|
Molecular Weight |
391.0 g/mol |
IUPAC Name |
2-chloro-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-5-methylsulfanylbenzamide |
InChI |
InChI=1S/C19H19ClN2OS2/c1-24-12-8-9-16(20)14(10-12)18(23)22-19-15(11-21)13-6-4-2-3-5-7-17(13)25-19/h8-10H,2-7H2,1H3,(H,22,23) |
InChI Key |
OLHPPXIHARVAJV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)Cl)C(=O)NC2=C(C3=C(S2)CCCCCC3)C#N |
Origin of Product |
United States |
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